molecular formula C14H14N2O B5293478 6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol

6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol

Cat. No. B5293478
M. Wt: 226.27 g/mol
InChI Key: ABDUPPHPAZLTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as THIOP or THIOPyridinol and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol is not fully understood, but it is believed to act through multiple pathways such as the inhibition of inflammatory cytokines, the modulation of oxidative stress, and the regulation of apoptotic pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol in lab experiments is its low toxicity. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol. One direction is to further investigate its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, research could focus on improving the solubility of the compound to make it more suitable for certain experiments.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of research that could lead to the development of new treatments for various diseases and disorders.

Synthesis Methods

The synthesis of 6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol involves the reaction of 2-pyridinecarboxaldehyde with tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol has been studied for its potential therapeutic applications such as its anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

6-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14-6-2-5-13(16-14)12-4-1-3-10-9-15-8-7-11(10)12/h1-6,15H,7-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDUPPHPAZLTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.